molecular formula C14H13N3O5S2 B5106947 N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE

Cat. No.: B5106947
M. Wt: 367.4 g/mol
InChI Key: JBEDJYDIYZFRRT-UHFFFAOYSA-N
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Description

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE is a complex organic compound that features a furan ring, a formamido group, a methanethioyl group, a benzenesulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with formamide to yield furan-2-ylformamide. The next step involves the reaction of furan-2-ylformamide with methanethioyl chloride to form furan-2-ylformamidomethanethioyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield N-[4-({[(furan-2-yl)formamido]methanethioyl}amino)benzenesulfonyl]chloride. Finally, this compound is reacted with acetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The formamido group can be reduced to form an amine derivative.

    Substitution: The methanethioyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and formamido group can interact with enzymes and proteins, potentially inhibiting their activity. The methanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the disruption of their function. Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[5,6-diphenyl-1,2,4-triazin-3-yl]sulfanyl]acetamide
  • N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE is unique due to the presence of the furan ring and the formamido group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the benzenesulfonyl and acetamide groups makes this compound a versatile and valuable molecule for various applications.

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-9(18)17-24(20,21)11-6-4-10(5-7-11)15-14(23)16-13(19)12-3-2-8-22-12/h2-8H,1H3,(H,17,18)(H2,15,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEDJYDIYZFRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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